

Analytical methods for the characterization of 3-Amino-4-(methylthio)benzotrifluoride

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Compound of Interest

Compound Name:	3-Amino-4-(methylthio)benzotrifluoride
Cat. No.:	B1361180

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A comprehensive guide to the analytical characterization of **3-Amino-4-(methylthio)benzotrifluoride**, outlining various methods for researchers, scientists, and professionals in drug development. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.

Introduction

3-Amino-4-(methylthio)benzotrifluoride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient. Accurate characterization using a suite of analytical methods is therefore essential. This guide compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.

Comparative Analysis of Analytical Methods

Each analytical technique offers unique advantages for the characterization of **3-Amino-4-(methylthio)benzotrifluoride**. The choice of method will depend on the specific analytical goal, such as purity assessment, impurity profiling, or structural elucidation.

Data Summary

The following tables summarize key quantitative data obtained from various analytical techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parameter	Value
Molecular Formula	C ₈ H ₈ F ₃ NS
Molecular Weight	207.2 g/mol [1] [2]
Major Mass Fragments (m/z)	207 (M+), 192, 160, 140

Data obtained from NIST Mass Spectrometry Data Center.[\[2\]](#)

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3400-3500	N-H stretching (asymmetric and symmetric)
~2900-3000	C-H stretching (aromatic and methyl)
~1620	N-H bending (scissoring)
~1500-1600	C=C stretching (aromatic ring)
~1100-1350	C-F stretching (trifluoromethyl group)
~600-700	C-S stretching

Characteristic peak assignments are based on typical vibrational frequencies for the respective functional groups and data from the NIST Chemistry WebBook for the gas-phase IR spectrum of the compound.[\[3\]](#)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Nucleus	Chemical Shift (ppm, predicted)	Multiplicity	Coupling Constant (Hz, predicted)	Assignment
¹ H	~6.8-7.5	m	-	Aromatic protons
~3.8	s	-		NH ₂ protons
~2.4	s	-		SCH ₃ protons
¹³ C	~145-150	s	-	C-NH ₂
~120-140	m	-		Aromatic carbons
~124	q	~272		CF ₃
~15-20	s	-		SCH ₃
¹⁹ F	~ -63	s	-	CF ₃

Predicted values are based on the analysis of structurally similar compounds, such as 4-Amino-3-nitrobenzotrifluoride and other substituted benzotrifluorides.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **3-Amino-4-(methylthio)benzotrifluoride** and quantifying impurities. Due to the presence of a primary amine, pre-column derivatization can be employed to enhance chromatographic separation and detection, though direct analysis is also feasible.[\[7\]](#)

Recommended Method (Reversed-Phase):

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 10% B to 90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector: UV at 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. For polar molecules like **3-Amino-4-(methylthio)benzotrifluoride**, derivatization is often necessary to improve volatility and chromatographic peak shape.^[8]

Recommended Method (with Silylation Derivatization):

- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
- GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Injector Temperature: 250 °C

- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 50-500 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of **3-Amino-4-(methylthio)benzotrifluoride**. ^1H , ^{13}C , and ^{19}F NMR experiments provide detailed information about the molecular structure.

Recommended Method:

- Spectrometer: 400 MHz or higher
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- Sample Concentration: 5-10 mg/mL
- ^1H NMR:
 - Pulse Program: Standard single pulse
 - Spectral Width: -2 to 12 ppm
 - Number of Scans: 16
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled
 - Spectral Width: 0 to 200 ppm
 - Number of Scans: 1024
- ^{19}F NMR:

- Pulse Program: Standard single pulse
- Spectral Width: -50 to -70 ppm
- Number of Scans: 64

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

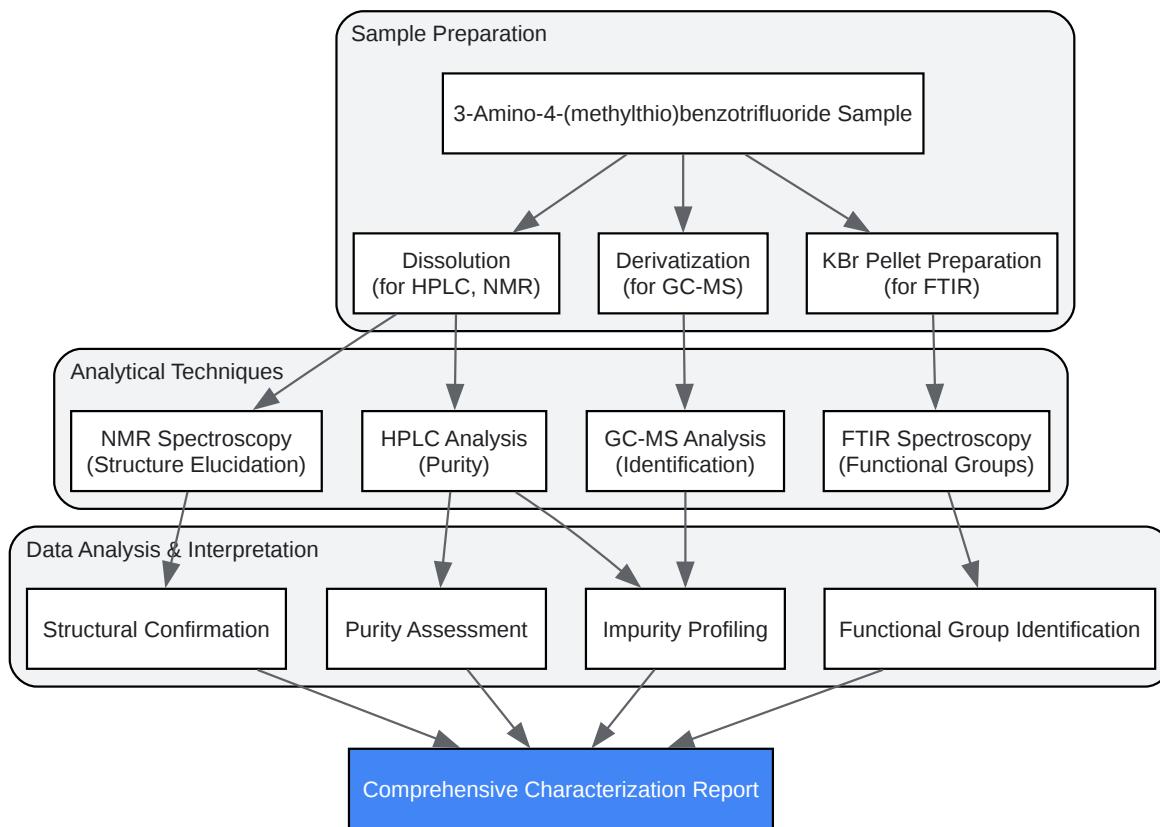
Recommended Method:

- Spectrometer: FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Sample Preparation:
 - Solid: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.
 - Liquid/Oil: Cast a thin film of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Measurement Mode: Transmittance or Absorbance
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of **3-Amino-4-(methylthio)benzotrifluoride**.

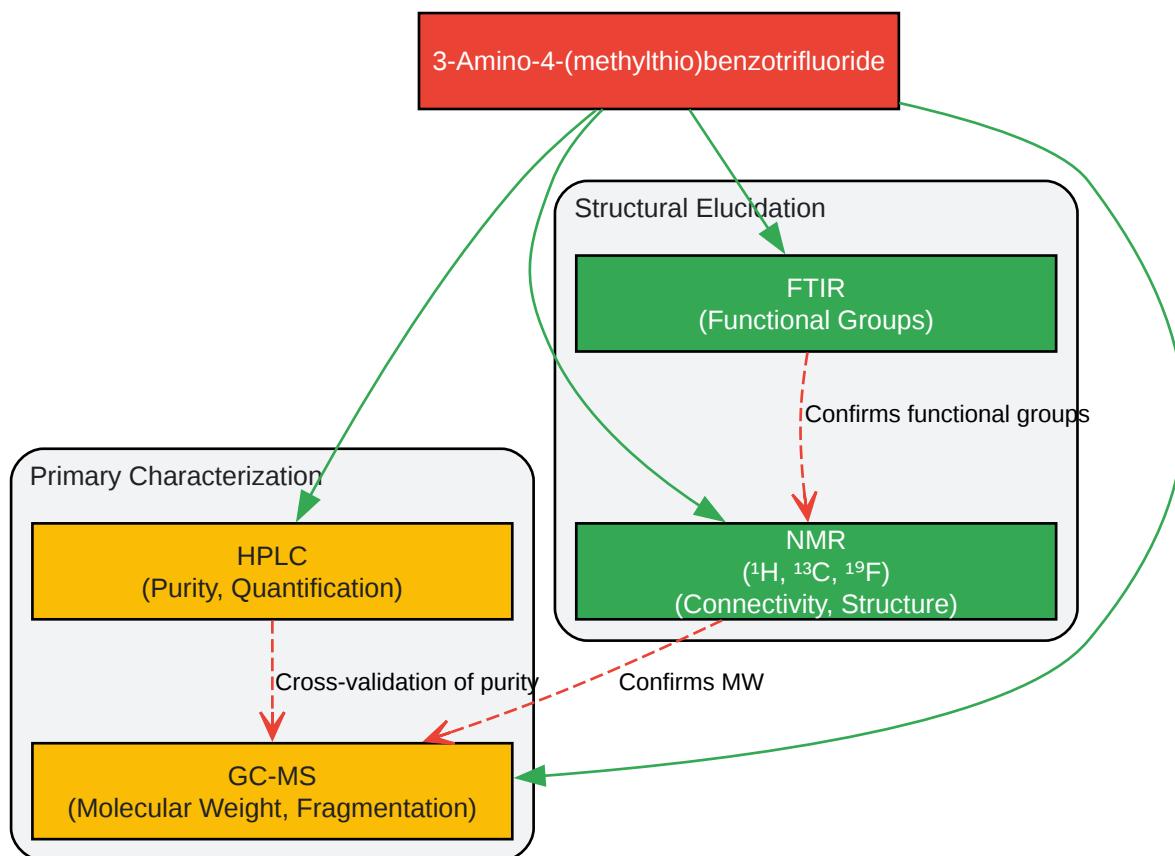


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Caption: Workflow for the characterization of **3-Amino-4-(methylthio)benzotrifluoride**.

Logical Relationship of Analytical Techniques

This diagram shows the logical relationship and the primary information obtained from each analytical method.



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